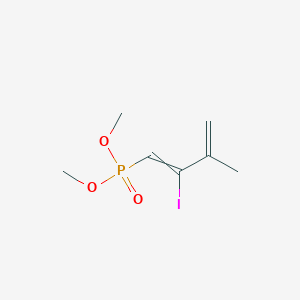
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of iodine, methyl, and phosphonate groups attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an iodinated butadiene derivative. One common method includes the use of dimethyl phosphite and 2-iodo-3-methylbuta-1,3-diene under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiolate, or lithium alkoxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an aminophosphonate derivative, while oxidation of the double bonds can produce epoxides or diols.
Applications De Recherche Scientifique
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the double bonds in the butadiene backbone can undergo addition reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-bromo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-chloro-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-fluoro-3-methylbuta-1,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating certain substitution reactions more efficiently.
Propriétés
Numéro CAS |
189559-23-7 |
|---|---|
Formule moléculaire |
C7H12IO3P |
Poids moléculaire |
302.05 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-2-iodo-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C7H12IO3P/c1-6(2)7(8)5-12(9,10-3)11-4/h5H,1H2,2-4H3 |
Clé InChI |
MSTKDUQMXFFHKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=CP(=O)(OC)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
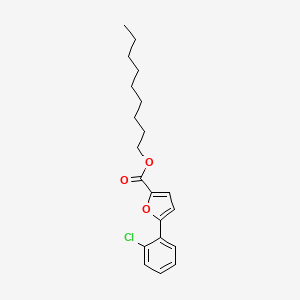


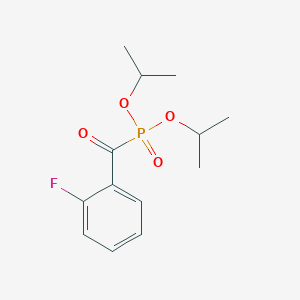
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
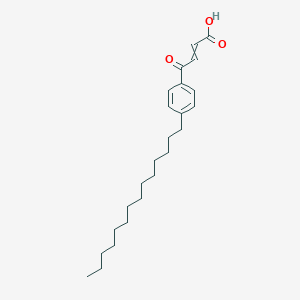
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
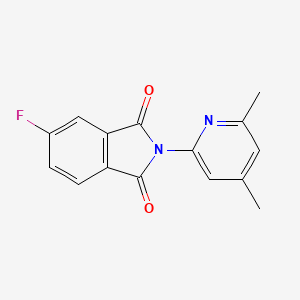

![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)

